1-((3-(フラン-2-イル)-1H-ピラゾール-4-イル)メチル)ピペラジン

説明

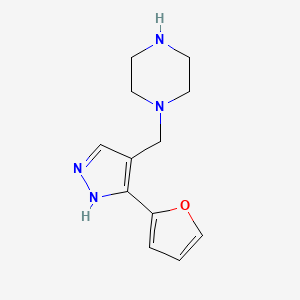

1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

“1-((3-(フラン-2-イル)-1H-ピラゾール-4-イル)メチル)ピペラジン”のアプリケーションに関する包括的な分析

グリーンケミストリー合成: この化合物は、新しいヘテロ環系を合成するためのグリーンケミストリープロトコルで使用されてきました 。これらの方法は、環境の持続可能性を重視し、無視できる蒸気圧と熱安定性を備えたイオン液体を使用しています。このアプローチは、有害物質の使用を減らすことを目的としたグリーンケミストリーの原則と一致しています。

薬理活性: この化合物の誘導体は、抗がん、抗マラリア、抗ウイルス、抗炎症などの重要な薬理活性を示しています 。この幅広い活性により、創薬および治療用途における貴重な候補となっています。

抗菌活性: 研究によると、誘導体は、カンジダ・アルビカンス、大腸菌、黄色ブドウ球菌などの病原体に対して抗菌活性を示す可能性があります 。これは、耐性菌株や真菌と闘うための新しい抗菌剤の開発の可能性を示唆しています。

超求電子活性化: この化合物は、超求電子活性化条件下での反応に関与しており、これはフラン誘導体を合成するための新しい方法です 。この技術は、さまざまな化学合成において反応性を強化した化合物を生成するために非常に重要です。

バイオマス変換: バイオマスを価値のある化学的前駆体に変換するために使用されており、再生可能な資源を産業的に重要な化学物質に変換する可能性を示しています 。この用途は、持続可能な開発と代替エネルギー源の利用にとって特に重要です。

ヘテロ環合成: この化合物は、多くの医薬品や農薬において不可欠なヘテロ環化合物の合成において役割を果たします 。ワンポット反応による複雑な分子構造を生成する能力は、医薬品化学において大きな利点です。

イオン液体媒質反応: イオン液体媒質内での反応にこの化合物を利用すると、従来の溶媒に対するグリーンな代替手段が提供されます 。この方法は、環境への影響を減らし、反応効率を高めるため、将来の化学プロセスにとって有望な技術です。

合成のための化学的前駆体: 最後に、さまざまなヘテロ環誘導体の合成における化学的前駆体として役立ちます 。これらの誘導体は、電子工学、フォトニクス、その他の高度な技術における潜在的な用途を備えた新しい材料の開発に不可欠です。

作用機序

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds, such as indole derivatives, have been reported to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

生化学分析

Biochemical Properties

1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the furan ring in the compound is known for its reactivity and can participate in electrophilic substitution reactions . The pyrazole ring can interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating them . Additionally, the piperazine moiety can form hydrogen bonds with proteins, affecting their conformation and activity . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are crucial for cell signaling . It can also affect the expression of genes involved in oxidative stress responses and inflammation . Furthermore, the compound can alter cellular metabolism by interacting with enzymes involved in glycolysis and the citric acid cycle . These effects demonstrate the compound’s potential to influence cell function and health.

Molecular Mechanism

The molecular mechanism of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound can result in alterations in cellular function, such as changes in gene expression and metabolic activity . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental designs.

Dosage Effects in Animal Models

The effects of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, such as oxidative stress and inflammation . Threshold effects have been observed, where the compound’s biological activity changes dramatically at certain dosage levels . These findings underscore the importance of dosage considerations in the compound’s application and study.

Metabolic Pathways

1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism . It can also affect the citric acid cycle by modulating the activity of key enzymes . These interactions highlight the compound’s role in regulating metabolic pathways and its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 1-((3-(furan-2-yl)-1H-pyrazol-4-yl)methyl)piperazine within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation . For instance, the compound can bind to plasma proteins, affecting its distribution in the bloodstream . Additionally, the compound can be taken up by cells through active transport mechanisms, leading to its accumulation in specific cellular compartments . These transport and distribution mechanisms are important for understanding the compound’s biological effects.

特性

IUPAC Name |

1-[[5-(furan-2-yl)-1H-pyrazol-4-yl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-2-11(17-7-1)12-10(8-14-15-12)9-16-5-3-13-4-6-16/h1-2,7-8,13H,3-6,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBKCNVBSNRRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(NN=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491650.png)

![1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491651.png)

![1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1491652.png)

![6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491654.png)

![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491655.png)

![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491656.png)

![methyl 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1491657.png)

![1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491658.png)

![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491663.png)

![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491664.png)

![N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt](/img/structure/B1491665.png)

![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491667.png)

![(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1491668.png)

![7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491670.png)